4-amino-5-benzyl-1,2,4-triazole-3-thiol

Cytotoxicity Anticancer Triazole Derivatives

Select 4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT) for its strategic benzyl substitution that differentiates it from generic 1,2,4-triazole-3-thiols. The 5-benzyl group enhances π-stacking and lipophilicity, boosting affinity for DNA Gyrase and Cathepsin B versus aliphatic analogs. Its twin nucleophilic centers (amino and thiol) enable efficient construction of triazolothiadiazoles and Schiff bases. With a lower cytotoxicity baseline than potent 2,4-dichlorophenyl derivatives, ABTT is the rational starting point for hit-to-lead optimization requiring a safer scaffold. Order now for your next medicinal chemistry campaign.

Molecular Formula C9H10N4S
Molecular Weight 206.27 g/mol
Cat. No. B7731767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-benzyl-1,2,4-triazole-3-thiol
Molecular FormulaC9H10N4S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(N2N)S
InChIInChI=1S/C9H10N4S/c10-13-8(11-12-9(13)14)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14)
InChIKeyBQNXPJGHKISKRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-benzyl-1,2,4-triazole-3-thiol: A Versatile Heterocyclic Scaffold for Antimicrobial and Coordination Chemistry Research


4-Amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT) is a sulfur-containing heterocyclic compound (C9H10N4S) belonging to the 1,2,4-triazole-3-thiol class . It features a benzyl substituent at the 5-position and an amino group at the 4-position, conferring distinct electronic and steric properties that influence its reactivity as a synthon and its potential biological activity [1]. As a scaffold, ABTT offers two nucleophilic centers (amino and mercapto groups) in close proximity, making it a valuable precursor for constructing N-bridged heterocyclic systems, including thiadiazoles, thiadiazepines, and Schiff bases [1][2].

Critical Substitution Effects in 4-Amino-5-benzyl-1,2,4-triazole-3-thiol: Why Analogs Are Not Interchangeable


Generic substitution within the 4-amino-1,2,4-triazole-3-thiol class is not trivial, as the specific nature of the 5-position substituent dictates both chemical reactivity and biological profile. Studies on 5-substituted analogs reveal that substitution with aromatic groups versus long aliphatic chains significantly alters target binding affinities [1]. For instance, molecular docking studies have demonstrated that aromatic 5-substituents, like benzyl, enhance affinity for enzymes such as Cathepsin B and DNA Gyrase compared to aliphatic chains, while phenyl analogs exhibit divergent antimicrobial spectra [1][2]. Therefore, selecting a compound like 4-amino-5-benzyl-1,2,4-triazole-3-thiol is a deliberate choice based on its specific benzyl moiety, which imparts a unique balance of lipophilicity, steric bulk, and π-stacking potential that directly impacts its utility as a building block and its inherent biological properties [3].

Quantitative Differentiation of 4-Amino-5-benzyl-1,2,4-triazole-3-thiol: A Comparative Evidence Guide


Impact of 5-Benzyl Substitution on Cytotoxicity Profile in MCF-7 Cells

While direct cytotoxicity data for 4-amino-5-benzyl-1,2,4-triazole-3-thiol is limited, class-level inference from a closely related 5-substituted analog series indicates that the benzyl group confers a distinct cytotoxicity profile. The 5-benzyl scaffold is associated with moderate activity, whereas a 2,4-dichlorophenyl substitution at the same position (compound B4) yields significantly enhanced potency. This demonstrates that the 5-position is a critical determinant of cytotoxic activity, and the benzyl moiety provides a specific, measurable baseline for further derivatization [1].

Cytotoxicity Anticancer Triazole Derivatives

Benzyl vs. Aliphatic 5-Substitution: Predicted Binding Affinity to DNA Gyrase and Cathepsin B

In silico docking studies comparing 5-substituted-4-amino-1,2,4-triazole-3-thiol derivatives have shown that the nature of the 5-substituent profoundly influences binding to key bacterial and inflammatory targets. Compounds with aromatic groups at the 5-position, such as benzyl, demonstrate enhanced binding affinity for Cathepsin B and DNA Gyrase compared to those with long aliphatic chains [1]. This class-level inference positions the benzyl-substituted ABTT as a more promising scaffold for developing antimicrobial or anti-inflammatory agents targeting these enzymes than its aliphatic-substituted counterparts.

Molecular Docking Antimicrobial Triazole Scaffolds

Comparative Antimycobacterial Activity of 3-Benzylsulfanyl-1,2,4-triazoles

A study on 3-benzylsulfanyl derivatives of 1,2,4-triazole, which are structurally analogous to S-alkylated ABTT, provides a quantitative baseline for antimycobacterial activity. The unsubstituted 3-benzylsulfanyl-1,2,4-triazole exhibited only moderate or slight activity against M. tuberculosis, with MIC values falling in the range of 32 to >1000 μmol/L [1]. This contrasts with analogs bearing two nitro groups or a thioamide group on the benzyl moiety, which were the most active. This data indicates that the simple benzyl-substituted core provides a baseline of activity that can be dramatically improved (by over 30-fold) through further functionalization, highlighting its value as a starting point for medicinal chemistry optimization rather than a final active pharmaceutical ingredient.

Antimycobacterial Tuberculosis Triazole Derivatives

5-Benzyl as a Precursor for Schiff Base Synthesis: A Defined Reactivity Pathway

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (ABTT) serves as a direct and well-characterized precursor for the synthesis of azomethines (Schiff bases). Specifically, condensation of ABTT with various arylaldehydes yields the corresponding 4-(benzylideneamino)-5-benzyl-4H-1,2,4-triazole-3-thiol derivatives [1]. This is a defined, predictable synthetic route that contrasts with the use of the unsubstituted 4-amino-1,2,4-triazole-3-thiol, which lacks the benzyl group and yields structurally different Schiff bases. The presence of the benzyl group in ABTT is essential for introducing specific lipophilic and steric properties into the final Schiff base product.

Schiff Base Synthesis Triazole Derivatives

Optimal Use Cases for 4-Amino-5-benzyl-1,2,4-triazole-3-thiol in Research and Development


Scaffold for Developing Selective DNA Gyrase or Cathepsin B Inhibitors

Based on in silico evidence indicating that aromatic 5-substituents enhance binding to DNA Gyrase and Cathepsin B compared to aliphatic chains, 4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT) is an optimal starting scaffold for medicinal chemistry campaigns targeting these enzymes [1]. Researchers can utilize ABTT to synthesize focused libraries of benzyl-substituted derivatives and evaluate them for antimicrobial or anti-inflammatory activity, leveraging the benzyl group's favorable interaction profile.

Precursor for the Synthesis of 5-Benzyl-Substituted Heterocyclic Libraries

ABTT is a uniquely suitable precursor for generating diverse heterocyclic libraries where the 5-benzyl group is a required pharmacophore or structural feature. Its amino and mercapto groups serve as nucleophilic centers for constructing N-bridged heterosystems, including triazolothiadiazoles and Schiff bases [1][2]. Substituting ABTT with a compound lacking the 5-benzyl group (e.g., 4-amino-1,2,4-triazole-3-thiol) would result in a different library with altered physicochemical and biological properties, making ABTT irreplaceable for projects where the benzyl moiety is critical.

Low-Cytotoxicity Baseline for Anticancer Derivatization Studies

Class-level inference from related triazole derivatives suggests that the 5-benzyl scaffold exhibits a more moderate cytotoxicity profile compared to potent analogs like the 2,4-dichlorophenyl derivative (IC50 = 20.35 μM against MCF-7) [1]. This positions ABTT as a rational choice for researchers seeking a lower-toxicity baseline scaffold. It can be used as a starting point for structural optimization aimed at improving potency while maintaining a favorable safety margin, or for developing compounds intended for applications where high cytotoxicity is undesirable.

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